2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide
Description
This quaternary ammonium salt features a diethylazanium cation linked via an oxyethyl ester to a 2-ethoxycarbonyl-4-phenylbutanoyl group, with bromide as the counterion. The bromide counterion enhances solubility in polar solvents compared to chloride analogs .
Properties
CAS No. |
6037-23-6 |
|---|---|
Molecular Formula |
C19H30BrNO4 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide |
InChI |
InChI=1S/C19H29NO4.BrH/c1-4-20(5-2)14-15-24-19(22)17(18(21)23-6-3)13-12-16-10-8-7-9-11-16;/h7-11,17H,4-6,12-15H2,1-3H3;1H |
InChI Key |
DCHUDXOBJXERCD-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(CCC1=CC=CC=C1)C(=O)OCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological and chemical outcomes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Key Observations :
- Counterion Effects : Bromide (Br⁻) in the target compound increases ionic radius and polar solubility compared to chloride (Cl⁻) analogs, which may influence pharmacokinetics or material properties .
- Synthetic Complexity: The ethoxycarbonyl group in the target compound may require multi-step synthesis (e.g., esterification followed by quaternization), similar to methods in , whereas chlorophenoxy derivatives () can be synthesized via simpler alkylation routes.
Physicochemical Properties
Analysis :
- The target compound’s higher LogP compared to chlorophenoxy and methoxyphenyl analogs suggests greater membrane permeability, advantageous for drug delivery.
- Increased hydrogen bond acceptors in the methoxyphenyl analog () correlate with improved water solubility, whereas the diphenylacetyl analog’s bulkiness reduces solubility .
Stability and Reactivity
- Thermal Stability : Unlike the pyridinium salt in , which degrades at elevated temperatures, the target compound’s aliphatic quaternary ammonium structure likely offers better thermal stability.
- Hydrolytic Sensitivity : The ethoxycarbonyl ester may hydrolyze under basic conditions, akin to ethyl 4-bromobenzoylformate (), necessitating pH-controlled formulations.
- Counterion Exchange : Bromide’s lower hydration enthalpy compared to chloride () may facilitate ion-exchange reactions in biological systems, altering biodistribution.
Biological Activity
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which include an ethoxycarbonyl group and a quaternary ammonium moiety. This structure contributes to its solubility and interaction with biological systems.
Chemical Structure
- Chemical Formula : C₁₉H₃₁BrN₂O₄
- Molecular Weight : 415.37 g/mol
Antimicrobial Activity
Research has indicated that quaternary ammonium compounds (QACs) possess significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.
Study Findings
-
In vitro Studies :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition of growth.
- A minimum inhibitory concentration (MIC) was determined, which provides insight into its potency against specific bacterial strains.
-
Mechanism of Action :
- The antimicrobial action is believed to stem from the disruption of microbial cell membranes, leading to cell lysis.
- The ethoxycarbonyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for potential anti-inflammatory effects.
Case Studies
-
Animal Models :
- In murine models of inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated a significant reduction in swelling compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
-
Mechanistic Insights :
- The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- The compound appears to modulate signaling pathways involved in inflammation, potentially acting on NF-kB pathways.
Table 1: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 20 |
| Escherichia coli | 64 | 15 |
| Pseudomonas aeruginosa | 128 | 10 |
Table 2: Anti-inflammatory Effects in Animal Models
| Treatment Group | Paw Edema (mm) | Inflammatory Cell Count |
|---|---|---|
| Control | 5.0 | 200 |
| Compound Treatment | 2.5 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
